2-(2,4-dichlorophenyl)-1H-benzimidazole
CAS No.: 14225-79-7
Cat. No.: VC20960815
Molecular Formula: C13H8Cl2N2
Molecular Weight: 263.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14225-79-7 |
|---|---|
| Molecular Formula | C13H8Cl2N2 |
| Molecular Weight | 263.12 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |
| Standard InChI Key | FEFXAMYFMLSALS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Structural and Chemical Properties
Chemical Identity and Structure
2-(2,4-Dichlorophenyl)-1H-benzimidazole is identified in the PubChem database with CID 278826 . The compound contains a benzimidazole core with a 2,4-dichlorophenyl group attached at the 2-position of the benzimidazole ring. This particular structural arrangement contributes to its pharmacological potential and chemical behavior in biological systems.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that influence its biological behavior and potential applications. Table 1 summarizes the key physical and chemical properties of 2-(2,4-dichlorophenyl)-1H-benzimidazole.
Table 1: Physicochemical Properties of 2-(2,4-Dichlorophenyl)-1H-Benzimidazole
Structural Comparison with Related Compounds
The 2-(2,4-dichlorophenyl)-1H-benzimidazole structure differs from related compounds such as 2-(2,4-dichlorobenzyl)-1H-benzimidazole (CID 2112217), which contains an additional methylene group between the benzimidazole and dichlorophenyl moieties . Similarly, it differs from 2-(3,4-dichlorophenyl)-1H-benzimidazole (CAS 67370-32-5) in the positions of the chlorine atoms on the phenyl ring . These structural differences, though subtle, can significantly impact the biological properties and applications of these compounds.
Synthesis Approaches
Conventional Synthesis Methods
Several methods have been developed for synthesizing benzimidazole derivatives, which can be adapted for the preparation of 2-(2,4-dichlorophenyl)-1H-benzimidazole. One common approach involves the cyclocondensation reaction of o-phenylenediamine with the corresponding aldehyde in the presence of an acid catalyst.
Eco-friendly Synthesis
Recent advances have focused on developing environmentally benign methods for synthesizing benzimidazole derivatives. One such method employs Amberlite IR-120 as a heterogeneous catalyst in aqueous media, which offers excellent yields and allows for catalyst recycling without loss of activity . This approach represents a practical and eco-friendly alternative for the synthesis of biologically significant 2-aryl-1-arylmethyl-1H-benzimidazoles, which are structurally related to 2-(2,4-dichlorophenyl)-1H-benzimidazole.
Specialized Synthetic Routes
For 1,2-disubstituted benzimidazoles, various synthesis methods have been reported, including:
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N-alkylation of 2-substituted benzimidazole in the presence of a strong base
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N-alkylation of o-nitroanilides followed by reductive cyclization
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Reductive cyclization of o-nitroanilides followed by N-alkylation
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Condensation of N-substituted phenylenediamine with sodium salt of α-hydroxybenzylsulphonic acid
While these methods are primarily reported for related benzimidazole derivatives, they provide valuable insights into potential synthetic routes for 2-(2,4-dichlorophenyl)-1H-benzimidazole.
Structure-Activity Relationship (SAR)
Impact of Chlorine Substitution Pattern
The positioning of chlorine atoms on the phenyl ring significantly influences the biological activity of benzimidazole derivatives. The 2,4-dichloro substitution pattern in 2-(2,4-dichlorophenyl)-1H-benzimidazole likely contributes to its lipophilicity and ability to interact with biological targets, potentially enhancing its antimicrobial and antiproliferative properties.
Role of the Benzimidazole Core
The benzimidazole nucleus provides structural planarity, which is crucial for biological activity . This planar structure facilitates interactions with various biological targets, including enzymes and receptors, contributing to the compound's therapeutic potential.
Molecular Mechanisms of Action
Interaction with Dihydrofolate Reductase
Molecular docking studies on related benzimidazole derivatives have suggested interaction with dihydrofolate reductase (DHFR) , an enzyme involved in the biosynthesis of tetrahydrofolate (THF) that promotes the synthesis of purines and some amino acids, especially thymidine. DHFR is responsible for maintaining THF pools in cells and represents a potential target for antibacterial compounds .
Membrane Interaction and Cellular Uptake
The lipophilic nature of 2-(2,4-dichlorophenyl)-1H-benzimidazole, enhanced by the presence of chlorine atoms, likely facilitates its penetration through lipid membranes . This property is particularly relevant for its potential antiproliferative and antimicrobial activities, as it enables the compound to reach intracellular targets.
Future Research Directions
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